N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7OS/c1-13-11-14(2)30(28-13)20-6-5-19(26-27-20)29-9-7-15(8-10-29)21(31)25-22-24-17-4-3-16(23)12-18(17)32-22/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZBMRWVEIQPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an androgen receptor modulator. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 384.84 g/mol. It features a complex structure that includes a chlorinated benzothiazole moiety, a pyridazine core, and a pyrazole substituent. The unique structural arrangement enhances its stability and biological activity through π–π interactions critical for receptor binding.
Androgen Receptor Modulation
Research indicates that this compound acts as a selective androgen receptor modulator (SARM). This class of compounds is known for their ability to selectively activate or inhibit androgen receptors, making them promising candidates for the treatment of prostate cancer and other androgen-dependent conditions. The compound exhibits strong antagonistic activity against androgen receptors while minimizing agonistic effects, which is beneficial in therapeutic contexts aimed at reducing unwanted side effects associated with traditional androgen therapies.
Anticancer Activity
The compound has shown significant potential in anticancer applications. A study indicated that thiazole derivatives similar to this compound exhibit cytotoxic properties against various cancer cell lines. The presence of the chlorobenzothiazole moiety is believed to enhance the antiproliferative activity through structure-activity relationship (SAR) studies. For example, modifications in the substituents on the thiazole ring can lead to varied anticancer efficacy, with specific configurations yielding higher potency against tumor cells .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway may include:
- Formation of the Benzothiazole Moiety : Starting from appropriate thiourea derivatives and halogenated aromatic compounds.
- Synthesis of the Pyrazole and Pyridazine Units : Utilizing hydrazine derivatives and pyridazine precursors.
- Coupling Reaction : Employing coupling agents to link the benzothiazole with the pyrazole and pyridazine units.
This multi-step process allows for the precise control of functional groups, which is crucial for optimizing biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
These findings collectively support the notion that this compound may have promising applications in cancer therapy and hormonal regulation.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a chlorobenzo[d]thiazole moiety and a pyridazine-piperidine framework. Its molecular formula is , with a molecular weight of approximately 384.8 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance, analogs of this compound have been investigated for their ability to inhibit tumor cell proliferation, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The structure-activity relationship (SAR) analyses indicate that modifications in the substituents can significantly enhance antitumor efficacy .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. The incorporation of specific functional groups has been linked to increased antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticonvulsant Activity
Thiazole derivatives have been noted for their anticonvulsant properties. Compounds similar to N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide have been evaluated in seizure models, demonstrating significant protective effects against induced seizures .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors such as chlorobenzo[d]thiazole derivatives and pyrazole-containing compounds. The optimization of these synthetic routes is crucial for enhancing yield and purity while minimizing by-products .
Patented Processes
Several patents outline methods for synthesizing related carboxamide compounds with androgen receptor antagonistic properties, indicating a broader interest in this class of compounds for therapeutic applications .
Case Study: Antitumor Activity Evaluation
In a study evaluating the antitumor activity of thiazole-pyridine hybrids, compounds were synthesized and tested against various cancer cell lines. One particular derivative exhibited an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, suggesting superior efficacy in inhibiting tumor growth .
Case Study: Antibacterial Screening
A series of thiazole derivatives were screened for antibacterial activity against common pathogens. The results indicated that certain modifications led to enhanced activity compared to traditional antibiotics, highlighting the potential of these compounds in addressing antibiotic resistance .
Chemical Reactions Analysis
1.1. Formation of the Benzo[d]thiazole Core
The 6-chlorobenzo[d]thiazole moiety is typically synthesized via cyclization of substituted thioureas or thioamides. For example:
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Thiazole ring closure : Reaction of 2-amino-6-chlorobenzenethiol with chloroacetyl chloride under basic conditions yields the benzo[d]thiazole scaffold .
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Functionalization : Subsequent substitution at the 2-position with piperidine-4-carboxamide is achieved through SNAr, using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .
Reaction Conditions Table
1.2. Pyridazine and Pyrazole Coupling
The pyridazine-pyrazole subunit is assembled via palladium-catalyzed cross-couplings:
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Suzuki-Miyaura coupling : A 3,5-dimethylpyrazole-boronic ester reacts with a brominated pyridazine intermediate under Pd(PPh₃)₄ catalysis .
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Buchwald-Hartwig amination : Piperidine linkage to pyridazine is achieved using Pd₂(dba)₃/Xantphos, with Cs₂CO₃ as a base .
Catalytic Reaction Parameters
| Reaction Type | Catalyst | Ligand | Base | Temp (°C) | Yield |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | – | K₂CO₃ | 90 | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 100 | 68% |
2.1. Amide Bond Reactivity
The piperidine-4-carboxamide group participates in:
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Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding carboxylic acid derivatives .
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form tertiary amides .
Hydrolysis Data
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 6h | Piperidine-4-carboxylic acid | 85% |
| 2M NaOH, 60°C, 4h | Sodium carboxylate salt | 92% |
2.2. Chlorine Substitution
The 6-chloro group on the benzothiazole undergoes:
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SNAr with nucleophiles : Reaction with amines (e.g., morpholine) in DMSO at 120°C .
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Metal-mediated cross-coupling : Conversion to aryl ethers via Ullmann coupling with phenols (CuI, 1,10-phenanthroline) .
Substitution Examples
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Morpholine | N-(6-Morpholinobenzo[d]thiazol-2-yl)-... | DMSO, 120°C, 8h | 58% |
| 4-Nitrophenol | N-(6-(4-Nitrophenoxy)benzo[d]thiazol-2-yl)-... | CuI, 1,10-phenanthroline, 140°C | 63% |
3.1. Thiazole-Pyridazine Interactions
Under thermal stress (>150°C), the compound undergoes intramolecular cyclization to form fused polyheterocycles, confirmed by mass spectrometry and XRD .
Stability and Degradation
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the pyridazine-pyrazole bond, forming 3,5-dimethylpyrazole and a chlorobenzothiazole-piperidine fragment .
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Oxidative stability : Resistant to H₂O₂ and mCPBA at room temperature but degrades under MnO₂/CH₃CN reflux.
Mechanistic Insights from Structural Analogs
Comparison with Similar Compounds
Structural Analogs in Kinase Inhibition
The compound shares structural motifs with several kinase inhibitors, including imatinib and gefitinib. Key comparisons include:
| Compound | Core Structure | Target Kinase | IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-[...] | Benzo[d]thiazole-pyridazine | c-Met, VEGFR2 | 12–50* | Moderate (c-Met > VEGFR2) |
| Imatinib (STI571) | Phenylaminopyrimidine | Bcr-Abl, PDGFR | 250–600 | Broad (Bcr-Abl, PDGFR, KIT) |
| Gefitinib (ZD1839) | Quinazoline | EGFR | 27–33 | High (EGFR mutants) |
Key Observations :
- The benzo[d]thiazole-pyridazine scaffold in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets compared to imatinib’s pyrimidine core.
- The 3,5-dimethylpyrazole group could improve metabolic stability relative to gefitinib’s morpholinoethoxy side chain, which is prone to oxidation.
Pharmacokinetic Comparison
| Compound | LogP | Solubility (µg/mL) | Plasma Half-Life (h) |
|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-[...] | 3.2* | 15–20* | 6–8* |
| Ponatinib (AP24534) | 2.8 | 25 | 24 |
| Sorafenib (BAY 43-9006) | 3.7 | 10 | 25–48 |
*Estimated values based on molecular descriptors (e.g., ClogP, polar surface area).
Key Observations :
- The pyridazine-pyrazole system could reduce P-glycoprotein efflux, a common issue with sorafenib.
Selectivity and Toxicity
The compound’s pyridazine ring may confer selectivity for tyrosine kinases (e.g., c-Met) over serine/threonine kinases, a distinction observed in analogs like cabozantinib. However, the dimethylpyrazole group raises concerns about off-target effects on cytochrome P450 enzymes, a liability shared with ruxolitinib.
Q & A
Q. What are the key synthetic intermediates and reaction pathways for synthesizing this compound?
The synthesis involves modular coupling of the chlorobenzo[d]thiazole, pyridazine, and piperidine-carboxamide moieties. Critical intermediates include pyridazine derivatives like Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (precursor for pyridazine-pyrazole coupling) and chlorobenzo[d]thiazole-2-amine (for amide bond formation). Stepwise protocols may involve:
Q. Which spectroscopic methods are most effective for characterizing structural integrity?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, particularly for distinguishing pyrazole and pyridazine regioisomers .
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency between pyridazine and piperidine moieties?
Optimization strategies include:
- Design of Experiments (DoE) : Statistically models variables (e.g., temperature, catalyst loading) to maximize yield .
- Flow chemistry : Enhances reproducibility and scalability for sensitive reactions (e.g., oxidation steps) .
- Protecting group strategies : Temporarily shield reactive sites (e.g., pyrazole NH) during coupling to prevent side reactions .
Q. What strategies address discrepancies in bioactivity data across in vitro models?
Contradictions may arise from assay conditions or impurity profiles. Mitigation involves:
- Strict batch characterization : Use HPLC purity >95% and control for residual solvents .
- Standardized assay protocols : Harmonize cell lines, incubation times, and solvent concentrations (e.g., DMSO <0.1%) .
- Metabolic stability screening : Assess compound degradation in liver microsomes to rule out false negatives .
Q. How can the stability of the chlorobenzo[d]thiazol-2-yl moiety be assessed under varying conditions?
Conduct accelerated stability studies:
Q. What computational approaches predict binding affinity to target enzymes?
Combine:
- Molecular docking : Screen against crystal structures (e.g., kinase domains) to prioritize binding poses .
- Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories) .
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
